Ethyl[(5-amino-1h-1,2,4-triazol-1-yl)carbonyl]carbamate
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Overview
Description
Ethyl (5-amino-1H-1,2,4-triazole-1-carbonyl)carbamate is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, medicine, and industry. The presence of the triazole ring imparts unique chemical properties, making it a valuable building block for the synthesis of various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (5-amino-1H-1,2,4-triazole-1-carbonyl)carbamate typically involves the reaction of ethyl carbamate with 5-amino-1H-1,2,4-triazole-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise proportions. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize yield and purity. Post-reaction, the product is purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Ethyl (5-amino-1H-1,2,4-triazole-1-carbonyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring allows for substitution reactions where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in an inert atmosphere to prevent unwanted side reactions.
Substitution: Various halogenating agents, nucleophiles; reactions are performed under controlled temperatures to ensure selectivity.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted triazole derivatives with diverse functional groups.
Scientific Research Applications
Ethyl (5-amino-1H-1,2,4-triazole-1-carbonyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and coordination polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl (5-amino-1H-1,2,4-triazole-1-carbonyl)carbamate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This mechanism is particularly relevant in its antimicrobial and anticancer activities .
Comparison with Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features but lacking the ethyl carbamate moiety.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Another derivative with a different functional group, used in the synthesis of energetic salts.
1,2,3-Triazole: A structural isomer with different nitrogen positioning, leading to distinct chemical properties.
Uniqueness: Ethyl (5-amino-1H-1,2,4-triazole-1-carbonyl)carbamate is unique due to the presence of both the ethyl carbamate and the amino-triazole moieties. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Biological Activity
Ethyl[(5-amino-1H-1,2,4-triazol-1-yl)carbonyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 5-amino-1H-1,2,4-triazole with ethyl chloroformate or similar reagents under controlled conditions. The resulting compound features a triazole ring, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have demonstrated that compounds containing the 1,2,4-triazole moiety exhibit promising anticancer activities. For example, derivatives with triazole structures have been shown to induce apoptosis in cancer cells through various mechanisms:
- Cytotoxicity : In vitro studies using MTT assays revealed that certain triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds often range from 19.6 µM to lower concentrations depending on structural modifications .
- Mechanism of Action : The anticancer activity is often linked to the induction of cell cycle arrest and apoptosis. For instance, one study indicated that treatment with a triazole derivative led to an increase in the percentage of cells in the S phase and elevated markers of early and late apoptosis .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Research indicates that triazole compounds can inhibit the growth of pathogenic bacteria and fungi. This activity is often attributed to their ability to interfere with essential microbial processes.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of triazole derivatives:
Compound | IC50 (µM) | Activity Type | Notes |
---|---|---|---|
Compound A | 19.6 | Anticancer | Effective against MCF-7 cells |
Compound B | 0.22 | Kinase Inhibition | High activity against EGFR |
Compound C | 0.93 | Kinase Inhibition | Moderate activity against VEGFR-2 |
The presence of specific functional groups and the overall molecular structure significantly influence the biological activity of these compounds .
Case Study 1: Anticancer Activity
A study investigated a series of 1,2,4-triazole derivatives for their anticancer potential. Among these, one compound exhibited an IC50 value of 19.6 µM against MCF-7 breast cancer cells. Further analysis showed that this compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Case Study 2: Antimicrobial Efficacy
Another research focused on evaluating the antimicrobial properties of triazole derivatives against common pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa. The results indicated that certain derivatives demonstrated significant inhibitory effects, suggesting their potential as therapeutic agents in treating infections caused by resistant strains .
Properties
CAS No. |
41995-97-5 |
---|---|
Molecular Formula |
C6H9N5O3 |
Molecular Weight |
199.17 g/mol |
IUPAC Name |
ethyl N-(5-amino-1,2,4-triazole-1-carbonyl)carbamate |
InChI |
InChI=1S/C6H9N5O3/c1-2-14-6(13)10-5(12)11-4(7)8-3-9-11/h3H,2H2,1H3,(H2,7,8,9)(H,10,12,13) |
InChI Key |
ZGTKNBQLPDZBPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=O)N1C(=NC=N1)N |
Origin of Product |
United States |
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